N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride
Description
This compound belongs to a class of heterocyclic molecules featuring a benzo[d]thiazole moiety fused with a tetrahydrothieno[2,3-c]pyridine scaffold. The 6-ethyl substituent on the tetrahydrothieno ring and the 3,4-dimethylbenzamide group distinguish it structurally.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4-dimethylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS2.ClH/c1-4-28-12-11-18-21(14-28)31-25(27-23(29)17-10-9-15(2)16(3)13-17)22(18)24-26-19-7-5-6-8-20(19)30-24;/h5-10,13H,4,11-12,14H2,1-3H3,(H,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDSYGMQWACRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=C(C=C5)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is related to the tuberculosis bacteria (M. tuberculosis) . The compound has shown significant inhibitory activity against this bacterium, suggesting that it may interact with key proteins or enzymes within the bacterial cell.
Mode of Action
In the case of anti-inflammatory activity, these compounds have been shown to inhibit the cyclooxygenase (COX) enzymes . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation.
Biochemical Pathways
The compound’s action is likely to affect the arachidonic acid pathway . By inhibiting COX enzymes, the compound prevents the conversion of arachidonic acid into inflammatory mediators like prostaglandins. This results in a reduction of inflammation and associated symptoms.
Result of Action
The primary result of the compound’s action is the inhibition of inflammation . By blocking the production of prostaglandins through the inhibition of COX enzymes, the compound can reduce inflammation and associated symptoms. Additionally, the compound has shown potent inhibitory activity against M. tuberculosis, suggesting potential anti-tubercular effects.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and structure-activity relationships (SAR), supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzo[d]thiazole moiety : Known for its significant biological activities including antimicrobial and anticancer properties.
- Tetrahydrothieno[2,3-c]pyridine structure : Contributes to the compound's pharmacological potential.
- Dimethylbenzamide group : Enhances interaction with biological targets.
Biological Activity
Research indicates that compounds with structural similarities to this compound exhibit various biological activities:
- Inhibition of APE1 : Studies have shown that related compounds effectively inhibit apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme involved in DNA repair. For instance, one analog demonstrated single-digit micromolar activity against purified APE1 and enhanced the cytotoxicity of alkylating agents like temozolomide in HeLa cells .
- Anticancer Potential : The unique combination of heterocyclic structures suggests potential anticancer applications. Compounds similar to this one have been observed to potentiate the effects of established chemotherapeutics by modulating DNA repair mechanisms .
- ADME Profiles : The pharmacokinetic properties of similar compounds indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For example, intraperitoneal administration in mice showed good plasma and brain exposure levels .
Case Study 1: APE1 Inhibition
A focused medicinal chemistry effort highlighted the synthesis and biological evaluation of a series of APE1 inhibitors based on the benzo[d]thiazole scaffold. One compound demonstrated low micromolar inhibition of APE1 and increased sensitivity to DNA-damaging agents in cancer cell lines .
Case Study 2: Structure-Activity Relationships
Research into the SAR of benzothiazole derivatives revealed that modifications to the tetrahydrothieno[2,3-c]pyridine core significantly influenced biological activity. Substituents such as methyl groups at specific positions enhanced potency against APE1 while maintaining favorable pharmacokinetic properties .
Synthesis Methods
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide typically involves multiple steps:
- Formation of the benzo[d]thiazole moiety through condensation reactions.
- Construction of the tetrahydrothieno[2,3-c]pyridine framework via cyclization methods.
- Final coupling reactions to attach the dimethylbenzamide group.
These synthetic routes allow for the fine-tuning of pharmacological profiles through structural modifications .
Scientific Research Applications
Pharmaceutical Development
5-Amino-2-benzylpentanoic acid hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural similarity to natural amino acids suggests that it may play a role in modulating neurotransmitter functions and protein synthesis pathways. Research indicates that compounds with similar structures exhibit neuroprotective properties, which could be beneficial in developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Studies
- Neuroprotective Effects : Studies have shown that derivatives of 5-Amino-2-benzylpentanoic acid hydrochloride can enhance neuroprotective effects against oxidative stress, suggesting a potential role in developing neuroprotective drugs.
- Amino Acid Metabolism : The compound has been investigated for its influence on amino acid metabolism, indicating its potential utility in metabolic disorder treatments.
Biochemical Research
In biochemical research, 5-Amino-2-benzylpentanoic acid hydrochloride serves as a precursor for synthesizing various biologically active compounds. Its ability to influence metabolic pathways makes it a valuable tool for studying amino acid metabolism and related biological processes.
Applications in Research
- Synthesis of Peptides : The compound can be utilized to synthesize peptides with specific biological activities, contributing to drug discovery efforts.
- Modulation of Neurotransmitter Release : Research indicates that this compound may modulate neurotransmitter release, which is critical for understanding synaptic functions and developing related therapies.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Similar Compounds
The compound shares a core structure with two analogs:
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride (CAS: 1330037-91-6) .
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride (CAS: 913638-41-2) .
Table 1: Comparative Structural and Molecular Properties
*Estimated based on structural similarity; exact data unavailable in evidence.
Key Observations:
- Alkyl Substituents on Tetrahydrothieno Ring: The 6-ethyl group in the target compound introduces moderate steric bulk compared to the smaller 6-methyl and bulkier 6-isopropyl groups . This may influence lipophilicity (logP) and membrane permeability.
- Benzamide Functionalization: The 3,4-dimethyl substituents (electron-donating methyl groups) contrast with the methoxy groups in analogs.
Research Findings and Implications
Physicochemical Properties
- Molecular Weight Trends : The target compound’s estimated molecular weight (~516.1) falls between the 6-methyl (502.1) and 6-isopropyl (530.1) analogs, aligning with substituent size differences. Higher molecular weight in the 6-isopropyl derivative may reduce solubility .
- However, excessive bulk (e.g., isopropyl) might hinder target engagement .
Hypothesized Pharmacological Differences
- Benzamide Interactions : The 3,4-dimethylbenzamide in the target compound may exhibit distinct electronic and steric effects compared to methoxy-substituted analogs. Methyl groups lack the lone pairs of methoxy oxygen, possibly reducing hydrogen-bonding capacity but increasing metabolic stability .
- Tetrahydrothieno Ring Modifications: Ethyl substituents may optimize steric effects for binding pockets requiring intermediate bulk, whereas isopropyl groups could be advantageous in hydrophobic environments .
Gaps in Evidence
- No direct pharmacological or toxicological data for the target compound are provided.
- Physical properties (e.g., solubility, melting point) and safety profiles (MSDS) remain uncharacterized in the evidence.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound with high purity?
The synthesis typically involves a multi-step route starting with cyclization of benzo[d]thiazole derivatives, followed by coupling with substituted benzoyl chlorides. Key steps include:
- Step 1 : Cyclization of 2-aminothiophenol with aldehydes/ketones to form the benzo[d]thiazole core .
- Step 2 : Formation of the tetrahydrothieno[2,3-c]pyridine scaffold via condensation reactions under reflux with ethanol or DMF as solvents .
- Step 3 : Amidation with 3,4-dimethylbenzoyl chloride under inert conditions .
- Final Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, chloroform:methanol gradients) ensures >95% purity. Reaction progress is monitored via TLC and HPLC .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, confirming substituent positions (e.g., ethyl group at C6) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z ~505) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile:water mobile phase) quantifies purity and detects impurities .
- X-ray Crystallography : Resolves bond angles and stereochemistry in crystalline forms .
Advanced: How do structural modifications (e.g., substituent variations) influence its biological activity?
- Key SAR Insights :
- Benzothiazole Ring : Critical for APE1 endonuclease inhibition; removal reduces binding affinity .
- Ethyl Group at C6 : Enhances metabolic stability compared to methyl/isopropyl analogs .
- 3,4-Dimethylbenzamide : Hydrophobic interactions with enzyme pockets improve potency (IC ~10 µM in APE1 assays) .
- Methodological Approach : Compare IC values of derivatives in enzyme inhibition assays (e.g., fluorescence-based AP-site cleavage) and cytotoxicity in HeLa cells .
Advanced: How can researchers resolve contradictions in cytotoxicity data when combined with alkylating agents?
- Case Study : The compound enhances methyl methanesulfonate (MMS) cytotoxicity but shows no sensitization to cisplatin .
- Experimental Design :
- Mechanistic Profiling : Use comet assays to quantify DNA damage repair efficiency in APE1-inhibited vs. wild-type cells .
- Combination Ratios : Test varying molar ratios (1:1 to 1:10, compound:alkylator) to identify synergistic vs. antagonistic effects .
- Control Experiments : Include APE1-overexpressing cell lines to confirm target specificity .
Advanced: What in vitro and in vivo models are suitable for evaluating pharmacokinetic (PK) and pharmacodynamic (PD) properties?
- In Vitro Models :
- In Vivo Models :
Advanced: How can researchers optimize experimental design for high-throughput screening (HTS) of derivatives?
- Key Parameters :
- Library Design : Focus on substituents at C6 (ethyl vs. isopropyl) and benzamide para positions (e.g., methoxy, cyano) .
- Automated Synthesis : Use microwave-assisted reactions to accelerate amidation steps (30 min vs. 12 hr conventional) .
- Assay Miniaturization : 384-well plate formats for APE1 inhibition (fluorogenic substrates) and cytotoxicity (MTT assays) .
- Data Analysis : Apply multivariate regression to correlate physicochemical properties (logP, polar surface area) with activity .
Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?
- Crystallization Tactics :
- Solvent Screening : Use vapor diffusion with PEG/ammonium sulfate in DMSO:water mixtures .
- Salt Forms : Test alternative counterions (e.g., sulfate, citrate) if hydrochloride salt fails to crystallize .
- Cryoprotection : Flash-cooling in liquid nitrogen with 20% glycerol preserves crystal integrity .
Advanced: How do researchers validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
